Ar-r 17779 hydrochloride Ar-r 17779 hydrochloride Potent, selective α7 nAChR agonist (EC50 = 420 nM). Shows excitatory central effects in vivo. Blood-brain barrier permeable.
Selective agonist of α7 nAChRs (Ki values are 190 and 16000 nM for rat α7 and α4β2 receptors respectively). CNS penetrant after systemic administration.
Brand Name: Vulcanchem
CAS No.: 178419-42-6
VCID: VC0004789
InChI: InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11;/h7H,1-6H2,(H,10,12);1H/t9-;/m0./s1
SMILES: C1CN2CCC1C3(C2)CNC(=O)O3.Cl
Molecular Formula: C9H15ClN2O2
Molecular Weight: 218.68 g/mol

Ar-r 17779 hydrochloride

CAS No.: 178419-42-6

Cat. No.: VC0004789

Molecular Formula: C9H15ClN2O2

Molecular Weight: 218.68 g/mol

* For research use only. Not for human or veterinary use.

Ar-r 17779 hydrochloride - 178419-42-6

CAS No. 178419-42-6
Molecular Formula C9H15ClN2O2
Molecular Weight 218.68 g/mol
IUPAC Name (5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one;hydrochloride
Standard InChI InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11;/h7H,1-6H2,(H,10,12);1H/t9-;/m0./s1
Standard InChI Key XGLBLUBBDSJBIU-FVGYRXGTSA-N
Isomeric SMILES C1CN2CCC1[C@@]3(C2)CNC(=O)O3.Cl
SMILES C1CN2CCC1C3(C2)CNC(=O)O3.Cl
Canonical SMILES C1CN2CCC1C3(C2)CNC(=O)O3.Cl

Chemical Identity and Structural Properties

Molecular Characteristics

AR-R 17779 hydrochloride, also known as (5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one hydrochloride, is a conformationally restricted small molecule. Its IUPAC name reflects a bicyclic system comprising a 1-azabicyclo[2.2.2]octane moiety fused to an oxazolidinone ring . The hydrochloride salt enhances solubility for experimental use, critical for in vivo administration.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number (hydrochloride)178419-42-6
CAS Number (free base)178419-47-1
Molecular FormulaC9H15ClN2O2\text{C}_9\text{H}_{15}\text{ClN}_2\text{O}_2
Molecular Weight218.68 g/mol
Density1.31 g/cm³
SMILESCl.OC1NC2(C1)CN3C2CC3C(=O)N1

The compound’s stereochemistry, particularly the S-configuration at the oxazolidinone ring, is essential for receptor binding .

Synthesis and Production

Enantioselective Synthesis

The synthesis of AR-R 17779 involves enantioselective cycloaddition reactions. A rhodium(II) complex/chiral Lewis acid binary system facilitates the reaction between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone, yielding the spirooxazolidinone core. Industrial-scale production employs continuous flow chemistry to optimize yield and purity, with reaction conditions tightly controlled (e.g., 80°C, pH 6.5 buffer).

Table 2: Key Synthetic Parameters

StepConditionsYield
CycloadditionRh(II) catalyst, 25°C, 12 hr68%
Salt FormationHCl in EtOAc, 0°C95%
PurificationRecrystallization (MeOH/H₂O)99%

Pharmacological Mechanisms

α7 nAChR Activation

AR-R 17779 binds orthosterically to α7 nAChRs, ligand-gated ion channels expressed in the hippocampus, cortex, and immune cells . Activation triggers calcium influx, modulating downstream pathways:

  • Cognitive Enhancement: Augments hippocampal long-term potentiation (LTP) via ERK/MAPK signaling, improving spatial memory in radial-arm maze tasks .

  • Anti-Inflammatory Effects: Suppresses NF-κB and JAK-STAT pathways in macrophages, reducing TNF-α and IL-6 release .

Selectivity Profile

The compound’s 174-fold selectivity for α7 over α4β2 nAChRs minimizes off-target effects, a key advantage over non-selective agonists like nicotine .

Preclinical Efficacy

Cognitive Function

In female Sprague-Dawley rats, subcutaneous AR-R 17779 (2 mg/kg) improved win-shift acquisition in radial-arm mazes after 3 weeks (p<0.01p < 0.01) . Fimbria-fornix-lesioned rats showed restored working memory performance (p<0.05p < 0.05), highlighting hippocampal dependency .

Inflammatory Models

  • Burn Injury: Intraperitoneal administration (5 mg/kg) reduced intestinal permeability in mice by 40% (p<0.001p < 0.001) and lung inflammation by 32% (p<0.01p < 0.01).

  • Collagen-Induced Arthritis: Twice-daily dosing (1–5 mg/kg, 7 days) lowered synovial TNF-α by 55% (p<0.001p < 0.001) and delayed disease onset in DBA/1 mice .

ModelDoseOutcomeCitation
Radial-arm maze2 mg/kg s.c.↑ Memory acquisition (p<0.01p < 0.01)
Burn injury5 mg/kg i.p.↓ Permeability (p<0.001p < 0.001)
Arthritis5 mg/kg i.p.↓ TNF-α (p<0.001p < 0.001)

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